molecular formula C10H21N B12078963 2-(4,4-Dimethylcyclohexyl)ethan-1-amine

2-(4,4-Dimethylcyclohexyl)ethan-1-amine

Cat. No.: B12078963
M. Wt: 155.28 g/mol
InChI Key: ANPXRRJPVRSULV-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)ethan-1-amine is a cyclohexane-derived primary amine featuring two methyl groups at the 4,4-positions of the cyclohexyl ring. The 4,4-dimethyl substitution likely enhances lipophilicity, influencing solubility and bioavailability, making it valuable for drug discovery and specialty chemical synthesis.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)ethanamine

InChI

InChI=1S/C10H21N/c1-10(2)6-3-9(4-7-10)5-8-11/h9H,3-8,11H2,1-2H3

InChI Key

ANPXRRJPVRSULV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4,4-dimethylcyclohexanone, which is then reacted with ethylamine under reductive conditions to yield the desired amine .

Industrial Production Methods

Industrial production of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Research Findings and Regulatory Status

  • Synthetic Utility: The 4,4-dimethylcyclohexyl group is present in phosphonofluoridate esters (e.g., 4,4-dimethylcyclohexyl methylphosphonofluoridate), indicating its relevance in organophosphate chemistry .

Biological Activity

2-(4,4-Dimethylcyclohexyl)ethan-1-amine, often referred to as a cyclohexyl amine derivative, has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound is notable for its unique cyclohexane ring substituted with two methyl groups and an amine functional group, which may influence its interaction with biological systems.

  • Molecular Formula : C10H21N
  • Molecular Weight : 155.29 g/mol
  • Solubility : The hydrochloride salt form enhances solubility in water, facilitating biological applications.

Biological Activity Overview

Research indicates that 2-(4,4-Dimethylcyclohexyl)ethan-1-amine exhibits various biological activities, particularly in the realm of neuropharmacology. Preliminary studies suggest interactions with neurotransmitter systems, including serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions .

The mechanisms through which this compound exerts its effects are still under investigation. However, initial findings suggest:

  • Serotonergic Activity : Potential modulation of serotonin receptors could influence mood and anxiety levels.
  • Dopaminergic Activity : Interaction with dopamine receptors may affect reward pathways and cognitive processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter InteractionModulates serotonin and dopamine receptors
Cognitive FunctionPotential effects on memory and learning processes
Mood RegulationMay influence mood disorders through serotonergic pathways

Case Study Insights

A study focusing on the pharmacological profile of similar cyclohexyl amines highlighted the importance of structural modifications in enhancing receptor selectivity. The findings suggested that small changes in the molecular structure could lead to significant differences in receptor affinity and biological outcomes .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Methylcyclohexyl)ethan-1-amineCyclohexane ring with one methyl groupDifferent methyl substitution pattern
2-(Cyclohexyl)ethan-1-amineCyclohexane ring without additional methyl groupsSimpler structure with fewer steric hindrances
3-(4-Methylcyclohexyl)propan-1-aminePropane backbone with cyclohexane substitutionVariation in carbon chain length

This table illustrates how the specific arrangement of functional groups in 2-(4,4-Dimethylcyclohexyl)ethan-1-amine contributes to its distinct biological activities compared to its analogs.

Future Directions in Research

Given the preliminary data on the biological activity of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine, future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound influences neurotransmitter systems.
  • Clinical Trials : To evaluate efficacy and safety in human subjects for potential therapeutic applications.

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